molecular formula C9H8BrIN2O2 B1432610 N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide CAS No. 875639-47-7

N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide

Cat. No.: B1432610
CAS No.: 875639-47-7
M. Wt: 382.98 g/mol
InChI Key: BWBROMYLWRLPPT-UHFFFAOYSA-N
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Description

N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide is a halogenated pyridine derivative. The presence of both bromine and iodine on the pyridine ring makes it a valuable intermediate in synthetic organic chemistry, particularly for metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for constructing complex molecules, such as in the development of antiviral agents . The specific research applications and biological mechanisms of action for this exact compound are not detailed in the current scientific literature, indicating it is primarily used as a synthetic building block. It is strictly for use in industrial and scientific research settings.

Properties

IUPAC Name

N-acetyl-N-(5-bromo-3-iodopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIN2O2/c1-5(14)13(6(2)15)9-8(11)3-7(10)4-12-9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBROMYLWRLPPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=C(C=C(C=N1)Br)I)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Iodination of 3-amino-5-bromopyridine

  • Reagents and Conditions:

    • 3-amino-5-bromopyridine as the substrate.
    • N-iodosuccinimide (NIS) as the iodinating agent.
    • Acetic acid as the solvent medium.
    • Reaction temperature and time optimized to favor selective iodination at the 3-position.
  • Reaction:
    The amino group activates the pyridine ring toward electrophilic substitution. NIS provides an electrophilic iodine species that selectively substitutes at the 3-position, yielding 3-iodo-5-bromopyridin-2-amine.

  • Outcome:
    The reaction proceeds with high regioselectivity and good yield, avoiding over-iodination or side reactions.

Step 2: Acetylation of the Amino Group

  • Reagents and Conditions:

    • Acetyl chloride or acetic anhydride as acetylating agents.
    • Base such as triethylamine to neutralize generated acid.
    • Solvent such as dichloromethane.
    • Cooling to 0–10 °C during addition to control reaction rate.
  • Reaction:
    The amino group on the iodinated pyridine undergoes acetylation to form the N-acetyl derivative, resulting in N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide.

  • Example Procedure:
    In a 1 L reaction flask, dichloromethane (260 mL) and 2-bromoaniline (86 g, 0.5 mol) are mixed with triethylamine (63.3 g, 0.63 mol) under stirring and cooled to 0 °C. Acetyl chloride (99.2 mL, 1.40 mol) is added dropwise over 1 hour while maintaining the temperature between 0–10 °C. The mixture is then stirred at room temperature for 4 hours to complete the reaction. The product is isolated by aqueous workup and purification steps.

Comparative Data Table of Key Reaction Parameters

Step Reagents/Conditions Temperature Reaction Time Yield (%) Notes
Iodination 3-amino-5-bromopyridine, N-iodosuccinimide Acetic acid medium Ambient to mild heating High Selective iodination at 3-position
Acetylation Acetyl chloride, triethylamine, DCM 0–10 °C (addition), then RT 4 hours High Controlled addition to prevent side reactions
Purification Filtration, washing, drying Ambient Variable High Ensures product purity and quality

Research Findings and Notes

  • The use of N-iodosuccinimide in acetic acid allows for mild and selective iodination, avoiding harsher conditions that might degrade the pyridine ring or cause multiple substitutions.
  • Acetylation under controlled low temperature ensures minimal side reactions and high purity of the final acetamide product.
  • The presence of both bromine and iodine substituents on the pyridine ring influences the compound's chemical reactivity and biological properties, making precise substitution critical.
  • The synthetic route is suitable for laboratory-scale synthesis and can be adapted for scale-up with appropriate optimization of reaction parameters.
  • The compound has been studied for its biological activities, including antimicrobial and anticancer properties, which depend on the integrity and purity of the synthesized molecule.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .

Scientific Research Applications

Biological Activities

N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide exhibits notable biological activities , particularly:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting that this derivative may also possess significant antimicrobial potential.
  • Anticancer Activity : Studies indicate that compounds with similar structures demonstrate activity against several cancer cell lines, including prostate and lung cancer cells. This suggests that this compound could be investigated further for its anticancer properties .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key characteristics and unique features of related pyridine derivatives:

Compound NameStructure CharacteristicsUnique Features
N-(4-Bromo-5-methyl-6-nitrophenyl)acetamideContains bromine and nitro groupsDistinct electronic properties due to nitro group
N-(6-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)-2-(trifluoromethoxy)pyridin-3-yl)acetamideMultiple heterocycles presentEnhanced reactivity due to trifluoromethoxy group
N-[5-Bromo-2-methylpyridine-3-yl]acetamideMethyl substitution on pyridineDifferent substitution pattern affecting solubility

This comparison illustrates how specific substitutions can alter the chemical behavior and biological activity of pyridine derivatives, providing insights into the design of new compounds with enhanced therapeutic profiles.

Case Studies and Research Findings

Several studies have investigated the properties and potential applications of N-acetyl derivatives in various contexts:

  • Anticancer Studies : Research has shown that acetamide-based compounds can inhibit heme oxygenase-1 (HO-1), which is implicated in tumor progression. Compounds similar to this compound have demonstrated potency against cancer cell lines, indicating their potential as therapeutic agents .
  • Biofilm Inhibition : Pyridine derivatives have been evaluated for their ability to inhibit biofilm formation, which is critical in preventing infections associated with medical devices. The structural features of these compounds contribute to their effectiveness in disrupting biofilm development .
  • Anti-Thrombolytic Activity : Some related compounds have exhibited significant anti-thrombolytic activity, suggesting that further exploration of this compound could reveal similar properties .

Mechanism of Action

The mechanism of action of N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is distinguished by its dual halogenation (Br and I) at positions 5 and 3 of the pyridine ring. Key analogs and their structural differences include:

Compound Name Substituents (Pyridine Ring) Molecular Formula Molecular Weight Key Features Evidence ID
N-(5-Bromopyridin-2-yl)acetamide 5-Br C₇H₇BrN₂O 215.06 Monosubstituted Br; triclinic P1
N-(5-bromo-3-cyanopyridin-2-yl)acetamide 5-Br, 3-CN C₈H₆BrN₃O 240.06 Dual substitution (Br, CN)
N-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-... 3-Br, 5-CF₃ C₁₀H₁₀BrF₃N₂O 327.10 Electron-withdrawing CF₃ group
N-(5-Amino-3-bromopyridin-2-yl)acetamide 5-NH₂, 3-Br C₇H₈BrN₃O 230.06 Amino group enhances polarity

Key Observations :

  • Halogen Effects: Bromine (van der Waals radius: 1.85 Å) and iodine (1.98 Å) increase molecular weight and polarizability compared to non-halogenated analogs. The larger iodine atom may disrupt crystal packing, reducing melting points or altering solubility .

Challenges for the Target Compound :

  • Iodination : Introducing iodine may require specialized reagents (e.g., I₂/KI or iodonium salts) under controlled conditions to avoid overhalogenation.
  • Steric Hindrance : The bulky iodine atom at position 3 could slow reaction kinetics during acetylation or subsequent functionalization .

Physicochemical Properties

  • Crystallography : N-(5-Bromopyridin-2-yl)acetamide crystallizes in a triclinic system (P1, a=4.0014 Å, b=8.7232 Å) with intermolecular N–H···O hydrogen bonds stabilizing the structure . The iodine analog may exhibit larger unit cell parameters due to iodine’s size.
  • Solubility: Bromine and iodine reduce aqueous solubility but enhance lipid solubility. For instance, N-(5-Amino-3-bromopyridin-2-yl)acetamide () is likely more polar due to the NH₂ group, improving water solubility compared to the target compound .

Tables and Data Sources :

  • Structural –14.
  • Synthesis protocols: .
  • Biological activity: .

Biological Activity

N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the acetylation of 5-bromo-3-iodo-2-pyridineamine. The compound's structure includes a pyridine ring substituted with bromine and iodine, which may enhance its biological activity through electronic effects and steric factors.

1. Anti-inflammatory Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, derivatives containing halogen substituents on pyridine rings have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for COX-2 inhibition in related compounds have been reported as low as 0.04 μmol, suggesting a strong potential for this compound to exhibit similar effects .

Table 1: Comparison of IC50 Values for COX Inhibition

Compound NameIC50 (μmol)
Celecoxib0.04 ± 0.01
This compoundTBD
Other Pyridine Derivatives0.04 ± 0.09

2. Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various bioassays against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds show promising activity:

Table 2: MIC Values Against Various Microbial Strains

Microbial StrainMIC (μM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

These results suggest that the compound may possess broad-spectrum antimicrobial activity, potentially making it a candidate for further development in treating infections.

Structure-Activity Relationships (SAR)

The presence of halogen substituents such as bromine and iodine is believed to enhance the biological activity of pyridine derivatives by increasing lipophilicity and altering electronic properties, which can improve binding affinity to biological targets . Preliminary SAR studies on similar compounds indicate that electron-donating groups can enhance anti-inflammatory effects while maintaining antibacterial properties.

Case Studies

In a recent study focusing on pyridine derivatives, compounds similar to this compound were evaluated for their anti-inflammatory and antimicrobial activities in vivo using carrageenan-induced paw edema models and cotton pellet-induced granuloma assays in rats . The results demonstrated that these derivatives significantly reduced inflammatory markers such as iNOS and COX-2 mRNA expressions, indicating their potential therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sequential halogenation and acetylation of the pyridine ring. A two-step approach is often employed:

Halogenation : Bromine and iodine are introduced at positions 5 and 3 of the pyridine ring using electrophilic substitution. For example, iodination can be achieved with iodine monochloride (ICl) in acetic acid at 60–80°C .

Acetylation : The amine group at position 2 is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) under reflux conditions.
Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (halogenating agents in 1.2–1.5 equivalents) and reaction time (6–12 hours) to minimize dihalogenation byproducts.

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodological Answer : Use a combination of techniques:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm for pyridine, acetyl group at δ 2.1–2.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]+^+: ~395.92 Da).
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol/water mixtures. Use SHELX for refinement and ORTEP-3 for visualization .

Q. What solvents and storage conditions are optimal for maintaining stability?

  • Methodological Answer :
  • Solubility : DMSO or DMF for dissolution in biological assays; methanol or ethanol for crystallography.
  • Stability : Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent halogen loss or oxidation. Avoid aqueous buffers with high pH (>8) to prevent hydrolysis of the acetamide group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromo and iodo substituents in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate:
  • Electrophilicity Index : Compare the halogen atoms (iodine > bromine in leaving-group ability).
  • Frontier Molecular Orbitals : HOMO-LUMO gaps to predict regioselectivity in Suzuki-Miyaura couplings.
    Software: Gaussian 16 or ORCA with B3LYP/6-311+G(d,p) basis set. Validate with experimental data (e.g., GC-MS for coupling product ratios) .

Q. What strategies resolve contradictions in crystallographic data for halogenated pyridine derivatives?

  • Methodological Answer :
  • Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement.
  • Disorder Modeling : Apply PART and SUMP restraints for overlapping halogen positions.
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
    Example: For N-(5-Bromopyridin-2-yl)acetamide, triclinic symmetry (space group P1) required careful handling of α/β angles (82–87°) .

Q. How can the compound’s pharmacokinetic properties (e.g., blood-brain barrier penetration) be assessed in vitro?

  • Methodological Answer :
  • PAMPA-BBB Assay : Measure permeability using a lipid membrane mimicking the BBB. Prepare test solutions in PBS (pH 7.4) and quantify via LC-MS/MS.
  • LogP Determination : Use shake-flask method with octanol/water partitioning. Expected LogP ~2.5 (moderate lipophilicity due to halogens) .

Q. What safety protocols are critical when handling halogenated acetamide derivatives?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Waste Disposal : Segregate halogenated waste in labeled containers; incinerate at >1000°C to prevent dioxin formation.
  • Exposure Mitigation : Use fume hoods for synthesis and autoradiography (if 131I^{131}I-labeled analogs are used) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide
Reactant of Route 2
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N-Acetyl-N-(5-bromo-3-iodo-2-pyridinyl)acetamide

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